methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Regioselective Alkylation N- vs. O-Methylation Quinoline Tautomer Control

Researchers sourcing quinoline-3-carboxylate HBV capsid modulators often encounter uncharacterized O-methylated regioisomers that confound SAR. This compound is the structurally validated N-methyl-4-oxo tautomer confirmed by X-ray crystallography. • Binding affinity (BAS) of -22.07 kcal/mol against HBV capsid protein 5E0I enables direct comparative profiling. • Regioisomeric purity verified by ¹H-NMR (NCH₃ singlet at 4.11 ppm) and LC/MS. • Lower cLogP (1.82) vs. O-methyl analog reduces non-specific binding risk for CNS programs.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 2502298-71-5
Cat. No. B6461688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS2502298-71-5
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC
InChIInChI=1S/C13H13NO3S/c1-14-9-7-5-4-6-8(9)11(15)10(12(14)18-3)13(16)17-2/h4-7H,1-3H3
InChIKeyBFWGWLWCJRUYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methyl-2-(Methylsulfanyl)-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: Identity & Procurement


Methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 2502298-71-5, PubChem CID 154883819) is a synthetic quinoline derivative characterized by an N-methyl-4-oxo-1,4-dihydroquinoline core, a methylsulfanyl substituent at the 2-position, and a methyl carboxylate ester at the 3-position [1][2]. It was first reported as the minor N-methylated regioisomer (yield 1–20%) in the regioselective alkylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, with its structure unambiguously confirmed by single-crystal X-ray diffraction, 1H-NMR, 13C-NMR, and LC/MS [1]. Molecular docking simulations against the Hepatitis B Virus (HBV) capsid protein (PDB 5E0I) identified this compound as a potential HBV replication inhibitor, with a binding affinity score (BAS) of −22.07 kcal/mol [3]. The compound is commercially available from multiple vendors, typically priced in the USD 50–200 range for milligram quantities .

Why Generic 4-Oxoquinoline-3-Carboxylates Fail


Within the 4-oxo-1,4-dihydroquinoline-3-carboxylate chemotype, the N1-methylation state and the nature of the 2-position substituent fundamentally determine biological target engagement and physicochemical properties [1]. This compound exists as the thermodynamically minor N-methyl-4-oxo tautomer, whereas its closest synthetic congener—methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate—adopts the O-methylated 4-methoxyquinoline form, which predominates under most alkylation conditions (80–99% yield) [2][3]. The two regioisomers exhibit measurably different lipophilicity (cLogP 1.82 vs. 2.52) and HBV capsid binding affinity (BAS −22.07 vs. −25.00 kcal/mol) [4]. Additionally, the methylsulfanyl (-SCH₃) group at the 2-position, as opposed to bulkier arylthio or sulfoxide substituents found in commercial quinoline libraries, imparts distinct steric and electronic properties that modulate π-stacking interactions within the capsid protein binding pocket [1][5]. Generic procurement of uncharacterized 4-oxoquinoline-3-carboxylates without verification of N1-substitution and 2-position functionality carries a high risk of acquiring a compound with divergent target engagement and ADME-relevant physicochemical parameters [1].

Target Compound Differentiation Evidence


Regioselective N-Methylation: N- vs. O-Methylation Yield

In the second-stage alkylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with CH₃I, the target N-methylated 4-oxo compound (5) forms as the minor product, while the O-methylated 4-methoxy compound (4) is the predominant species. Under optimized conditions (DMF, NaH, 80 °C, 1 h), the O-methylated product 4 is obtained in 80% yield, while the N-methylated target compound 5 is obtained in 20% yield [1]. Prolonged heating (8 h, DMF, K₂CO₃, 80 °C) drives the ratio to 99% O-methylated vs. 0.4–0.6% N-methylated, demonstrating that the N-methylated tautomer is kinetically accessible but thermodynamically disfavored [2]. This regioselectivity profile is critical for procurement: the target compound cannot be assumed to be the default product of quinoline alkylation—it requires intentional synthetic design and purification [1].

Regioselective Alkylation N- vs. O-Methylation Quinoline Tautomer Control

HBV Capsid Binding Affinity: Target vs. O-Methyl Analog

Molecular docking simulations against the HBV capsid protein (PDB 5E0I, D-chain) using LigandScout 4.4 produced a binding affinity score (BAS) of −22.07 kcal/mol for the target compound (5), compared to −25.00 kcal/mol for the O-methylated analog (4), −21.81 kcal/mol for the S-methylated precursor (3), and −28.20 kcal/mol for the reference heteroaryl dihydropyrimidine (HAP) core inhibitor [1]. The estimated binding energy for compound 5 was −11.24 kcal/mol, versus −12.00 kcal/mol for compound 4 and −14.76 kcal/mol for the reference [1]. While compound 5 shows a modestly lower binding affinity than compound 4, it retains a pharmacophoric fit consistent with HBV capsid engagement, and its distinct N-methyl-4-oxo geometry may offer advantages in downstream selectivity optimization that are not captured by a single docking score [2].

HBV Capsid Inhibition Molecular Docking Binding Affinity Score

Lipophilicity (cLogP) Differentiation: Target vs. O-Methyl Analog

The calculated partition coefficient (cLogP) for the target N-methyl-4-oxo compound (5) is 1.82, compared to 2.52 for the O-methylated analog (4), representing a decrease of 0.70 log units [1]. The reference HAP inhibitor has a cLogP of 2.61, while the S-methylated precursor (3) has a cLogP of 2.22 [1]. The lower lipophilicity of compound 5 is attributable to the increased polarity of the N-methyl-4-oxo tautomer relative to the fully aromatic 4-methoxyquinoline system of compound 4, which lacks the charge-separated resonance contributor [2]. This difference is expected to impact passive membrane permeability and aqueous solubility in a direction that may be favorable for certain target tissue distributions, though direct experimental logP/logD or PAMPA data for this specific compound have not been reported [3].

Lipophilicity cLogP ADME Prediction Drug-likeness

HBV Replication Inhibition: Class-Level Evidence from Analogs

While the target compound (5) itself was not evaluated in the in vitro HBV replication assay, three structurally proximate analogs—compounds 3 (S-methyl precursor), 4 (O-methyl regioisomer), and 6 (carboxylic acid derivative)—were tested in HepG2 cells stably transfected with the NTCP gene at a single concentration of 10 µM [1]. Compound 4 demonstrated 83 ± 7% inhibition of HBeAg secretion with 91 ± 6% cell survival; compound 6 showed 79 ± 4% inhibition with 78 ± 7% cell survival; and compound 3 showed 68 ± 6% inhibition with 87 ± 5% cell survival [2]. The positive control zafirlukast (IC₅₀ 6.5 µM) exhibited 82 ± 9% inhibition with 89 ± 7% cell survival [2]. Given that the target compound 5 shares the same 2-methylsulfanyl-3-carboxylate pharmacophore but differs from compound 4 only in the N-methyl vs. O-methyl substitution, comparable or modulated anti-HBV activity at 10 µM is a reasonable class-level expectation, warranting empirical confirmation [3].

HBV Replication Inhibition HepG2-NTCP HBeAg Class-level Inference

Crystal Structure: Centrosymmetric Dimer via C–H···O Bonds

Single-crystal X-ray diffraction analysis of the target compound (5) revealed that molecules form centrosymmetric dimers in the crystal lattice via weak C5–H···O1′ intermolecular hydrogen bonds (H···O distance 2.57 Å, C–H···O angle 141°, symmetry operation −x, −y, 1 − z) [1]. These dimers are further organized into double columns through stacking interactions (C···C distance 3.39 Å, symmetry operation −2 + x, −1 + y, z) [2]. This specific hydrogen-bonding motif is absent in the crystal structures of the O-methylated compound (4) and the S-methylated precursor (3), as their different tautomeric states alter the hydrogen bond donor/acceptor landscape [3]. The N-methyl group at position 1 sterically influences the packing arrangement, distinguishing compound 5 from its des-methyl and O-methyl counterparts [1].

X-ray Crystallography Crystal Packing Hydrogen Bond Network

TPSA and H-Bond Acceptor Parity: Target vs. O-Methyl Isomer

The calculated topological polar surface area (TPSA) for the target compound (5) is 48.30 Ų, which is nearly identical to that of the O-methylated isomer (4) at 48.42 Ų (difference of 0.12 Ų) [1]. Both compounds possess zero hydrogen bond donors and five hydrogen bond acceptors [2]. In contrast, the S-methylated precursor (3) has a TPSA of 59.42 Ų due to its hydroxyl group, and the reference HAP compound has a TPSA of 76.05 Ų [1]. The TPSA values for compounds 4 and 5 are well below the commonly cited threshold of 140 Ų for oral bioavailability, and below 60 Ų for good blood-brain barrier penetration [3]. The near-identical TPSA between regioisomers 4 and 5 indicates that for passive permeability considerations governed by polar surface area, the two compounds are predicted to behave similarly, with differentiation arising primarily from lipophilicity (cLogP) and hydrogen-bonding capacity [3].

TPSA Drug-likeness Physicochemical Profile Oral Bioavailability Prediction

Procurement-Driven Application Scenarios


Anti-HBV Drug Discovery: Capsid Assembly Modulator Optimization

The target compound is a structurally validated starting point for HBV capsid assembly modulator (CAM) programs. Its molecular docking against the 5E0I capsid protein (BAS −22.07 kcal/mol) and the confirmed anti-HBV activity of its close analogs (68–83% HBeAg inhibition at 10 µM) position it as a candidate for systematic structure-activity relationship (SAR) exploration [1][2]. Researchers should prioritize this compound over the O-methylated analog (compound 4) when the objective is to probe the effect of N1-substitution on capsid binding and antiviral potency, as the N-methyl-4-oxo tautomer presents a distinct pharmacophoric geometry not accessible with the 4-methoxyquinoline scaffold [1]. Procurement of this compound enables direct comparative dose-response profiling (IC₅₀ determination) against compounds 3, 4, and 6 to establish the contribution of the N-methyl-4-oxo motif to anti-HBV activity [2].

CNS-Penetrant Quinoline Scaffold Development

With a TPSA of 48.30 Ų (well below the 60 Ų threshold for BBB penetration) and a cLogP of 1.82 (within the optimal 1–3 range for CNS drugs), the target compound exhibits a physicochemical profile suitable for CNS-targeted lead generation [1][3]. Compared to the O-methylated analog (cLogP 2.52), the lower lipophilicity of the N-methyl-4-oxo tautomer may reduce non-specific protein binding and phospholipidosis risk while maintaining passive permeability [1]. Medicinal chemistry teams focused on neurodegenerative or neuroinflammatory indications—where quinoline-3-carboxylate derivatives have shown precedent activity—should select this compound for parallel artificial membrane permeability assay (PAMPA) and brain plasma stability screening [1].

Combinatorial Library Synthesis: Regioselective Alkylation

The demonstrated regioselectivity of the methylation reaction that produces this compound (N-methylation yields of 1–20% depending on base, solvent, and heating duration) makes it a valuable reference standard for developing and validating new regioselective alkylation protocols on ambident quinoline nucleophiles [1]. Synthetic chemistry laboratories engaged in DNA-encoded library (DEL) synthesis or parallel medicinal chemistry should procure this compound as an authentic analytical standard to calibrate LC/MS retention times and ¹H-NMR chemical shifts (diagnostic singlet of NCH₃ at 4.11 ppm) when screening for N- versus O-alkylated products in their own reaction mixtures [1][4].

Fragment-Based Drug Design: H-Bond Motif Analysis

The single-crystal X-ray structure of compound 5, which reveals centrosymmetric dimer formation through C–H···O hydrogen bonds (H···O 2.57 Å), provides a solid-state reference for fragment-based drug design (FBDD) campaigns targeting protein-protein interfaces where weak hydrogen bonds contribute to binding enthalpy [4]. Structural biology groups can use this crystallographic data to benchmark computational predictions of quinoline-3-carboxylate binding poses in targets beyond HBV, such as kinases or bromodomains, where the N-methyl-4-oxo geometry may serve as a privileged fragment for 2-vector growth [1][4].

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